molecular formula C8H10BrNO2S B2579655 1-(3-Bromophenyl)-N-methylmethanesulfonamide CAS No. 1263274-78-7

1-(3-Bromophenyl)-N-methylmethanesulfonamide

Cat. No.: B2579655
CAS No.: 1263274-78-7
M. Wt: 264.14
InChI Key: IXYKQTPJYPCSKG-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-N-methylmethanesulfonamide is a sulfonamide derivative featuring a bromine substituent at the meta position of the phenyl ring. Sulfonamides are widely studied for their pharmacological relevance, including antimicrobial, antiviral, and anticancer activities. The bromine atom in the 3-position likely enhances lipophilicity and electronic effects, influencing bioavailability and target interactions .

Properties

IUPAC Name

1-(3-bromophenyl)-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-10-13(11,12)6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYKQTPJYPCSKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-N-methylmethanesulfonamide typically involves the reaction of 3-bromophenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The bromophenyl group can enhance the compound’s binding affinity to target proteins, while the sulfonamide moiety can interact with amino acid residues in the protein’s active site .

Comparison with Similar Compounds

Data Tables

Table 2: Impact of Substituents on Cytotoxicity (Chalcone Derivatives)

Compound Bromophenyl Position Additional Group IC50 (MCF-7)
C3 3-Bromo p-Tolyl 422.22 ppm
C4 3-Bromo 4-Isopropylphenyl 22.41 ppm

Research Findings

Electronic and Steric Effects : Meta-bromine substitution balances electronic withdrawal and steric accessibility, optimizing interactions with biological targets compared to ortho or para isomers .

Lipophilicity vs. Solubility : Bromine’s higher lipophilicity than chlorine may improve membrane permeability but could increase toxicity risks .

Functional Group Synergy : In chalcones, combining bromophenyl with bulky groups (e.g., isopropyl) enhances cytotoxicity, suggesting similar strategies could optimize sulfonamide derivatives .

Metabolic Stability: Sumatriptan’s dimethylaminoethyl group increases solubility but limits CNS penetration, whereas bromophenyl sulfonamides might exhibit longer half-lives due to increased lipophilicity .

Biological Activity

1-(3-Bromophenyl)-N-methylmethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromophenyl group attached to a sulfonamide moiety. This structural configuration is crucial for its biological activity, as the bromophenyl group can influence the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, bromophenyl derivatives have been shown to inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar properties.

  • Minimum Inhibitory Concentrations (MICs) : Studies on related compounds have demonstrated MIC values below 0.5 μM against Mycobacterium tuberculosis, indicating potent bactericidal activity .

Anticancer Activity

The sulfonamide group is well-known for its role in anticancer drug development. Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, although specific data on this compound is limited. Its mechanism may involve interference with cellular pathways essential for cancer cell survival.

The biological effects of this compound are likely mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall biosynthesis and cancer cell proliferation .
  • Binding Interactions : The compound may bind to specific receptors or enzymes, altering their function and leading to downstream biological effects.

Pharmacokinetics

Studies indicate that this compound is rapidly absorbed into the bloodstream following oral administration, achieving peak plasma concentrations within approximately one hour. This rapid absorption profile is beneficial for therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC < 0.5 μM against M. tuberculosis
AnticancerCytotoxicity against cancer cell lines
Enzyme InhibitionPotential inhibition of key enzymes

Case Study: Antimicrobial Screening

A screening study involving various bromophenyl derivatives identified several candidates with significant antimicrobial properties. The study utilized different media conditions to simulate in vivo environments, confirming the efficacy of these compounds against resistant strains of M. tuberculosis while noting that the mechanism may differ from known targets .

Q & A

Basic: What are the recommended methods for synthesizing 1-(3-Bromophenyl)-N-methylmethanesulfonamide, and how can reaction conditions be optimized?

Answer:
The synthesis of halogenated sulfonamides like this compound often involves nucleophilic substitution or condensation reactions. For example, the Claisen-Schmidt condensation method under microwave irradiation has been successfully applied to synthesize structurally similar bromophenyl chalcone derivatives (e.g., (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on) with yields up to 62.32% . Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity.
  • Catalyst use : Acidic or basic catalysts (e.g., NaOH or H₂SO₄) improve reaction rates.
  • Microwave irradiation : Reduces reaction time (e.g., from hours to minutes) and improves yield compared to conventional heating .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:
Characterization requires a multi-technique approach:

  • ¹H/¹³C NMR : Assigns proton and carbon environments. For example, aromatic protons in bromophenyl derivatives show distinct splitting patterns (δ 7.2–7.8 ppm) .
  • X-ray crystallography : Resolves 3D molecular geometry. Programs like SHELXL refine structures using high-resolution data, revealing bond angles (e.g., C-S=O ≈ 107°) and packing interactions .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H⁺] = 279.03 g/mol for C₈H₉BrNO₂S) .
  • FT-IR : Identifies sulfonamide S=O stretches (~1300 cm⁻¹) and N-H bends (~1550 cm⁻¹) .

Advanced: How can researchers analyze discrepancies in cytotoxic activity data (e.g., IC₅₀ values) for this compound across different studies?

Answer:
Discrepancies in IC₅₀ values (e.g., 42.22 μg/mL vs. 22.41 μg/mL in similar compounds) may arise from:

  • Cell line variability : MCF-7 (breast cancer) vs. Vero (non-cancerous) cells exhibit differential sensitivity .
  • Assay conditions : Presto Blue™ (metabolic activity) vs. MTT (mitochondrial function) assays yield varying results.
  • Dose-response design : Ensure linearity across ≥5 concentrations and include positive controls (e.g., doxorubicin) .
  • Statistical rigor : Triplicate measurements and ANOVA analysis minimize batch effects .

Advanced: What strategies are employed to determine the three-dimensional structure of this compound using X-ray crystallography?

Answer:
Key steps include:

  • Crystal growth : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals .
  • Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K to minimize thermal motion.
  • Structure solution : SHELXT auto-traces the molecular framework via direct methods .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (e.g., R-factor < 5%) .
  • Validation tools : PLATON checks for voids, and CCDC databases compare bond lengths/angles .

Advanced: How does the position of the bromine substituent on the phenyl ring influence the biological activity and physicochemical properties of N-methylmethanesulfonamide derivatives?

Answer:

  • Bioactivity : Meta-substituted bromine (3-bromo) enhances cytotoxicity (IC₅₀ = 42.22 μg/mL) compared to para-substituted analogs, likely due to improved hydrophobic interactions with target proteins .
  • Physicochemical properties :
    • Lipophilicity : Bromine at the meta position increases logP by ~0.5 units compared to ortho .
    • Solubility : Polar sulfonamide groups counterbalance bromine’s hydrophobicity, enabling DMSO solubility (>10 mM) .
  • Electron effects : Bromine’s electron-withdrawing nature stabilizes the sulfonamide moiety, reducing hydrolysis rates .

Basic: What are the critical considerations when designing in vitro assays to evaluate the cytotoxic potential of this compound?

Answer:

  • Cell line selection : Use cancer-specific lines (e.g., MCF-7) with non-cancerous controls (e.g., Vero) .
  • Dosing protocol : Include a range (e.g., 1–100 μg/mL) and exposure time (24–72 hrs) to capture dynamic responses .
  • Viability assays : Combine metabolic (Presto Blue™) and apoptotic markers (Annexin V) for robustness .
  • Data normalization : Express results as % viability relative to untreated cells and solvent controls .

Advanced: How can computational chemistry tools be integrated with experimental data to predict the reactivity and stability of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals to predict nucleophilic/electrophilic sites (e.g., sulfonamide sulfur as electrophilic center) .
  • Molecular docking : Simulates binding to targets (e.g., carbonic anhydrase IX) using AutoDock Vina, guiding SAR studies .
  • ADMET prediction : Tools like SwissADME estimate bioavailability (%F > 50%) and CYP450 metabolism risks .
  • Stability simulations : Accelerated degradation studies (40°C/75% RH) paired with HPLC-MS identify hydrolysis products .

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